2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
The compound 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with methyl groups at positions 2 and 2. The structure includes a benzenesulfonamide moiety at position 5, modified by an N-methyl group, and a pyridin-3-ylmethyl substituent attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-16-12-17(2)21(29(25,26)23-15-18-8-7-11-22-14-18)13-20(16)24(3)30(27,28)19-9-5-4-6-10-19/h4-14,23H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBWZRJWLBTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly against various pathogens. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C17H20N2O4S2
- Molecular Weight : 372.48 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides, including the compound , are known for their broad-spectrum antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2,4-Dimethyl... | 12.5 | Escherichia coli |
| Sulfamethoxazole | 8 | Staphylococcus aureus |
| Sulfadiazine | 16 | Salmonella spp. |
2. Antileishmanial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant activity against Leishmania spp., which cause leishmaniasis.
Case Study: Efficacy Against Leishmania infantum
A study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against L. infantum promastigotes. The compound's structural similarity suggests potential effectiveness against this pathogen.
3. Anticancer Properties
Sulfonamide derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.5 | Breast Cancer |
| Compound B | 0.8 | Lung Cancer |
| 2,4-Dimethyl... | 1.2 | Colorectal Cancer |
The primary mechanism by which sulfonamides exert their biological effects involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria and protozoa. This inhibition leads to a depletion of folate levels, thereby hindering nucleic acid synthesis and ultimately resulting in cell death.
Research Findings
Recent research has focused on optimizing the chemical structure of sulfonamide derivatives to enhance their bioactivity and selectivity. Studies have employed molecular modeling techniques to predict interactions with target enzymes and assess pharmacokinetic properties.
Key Findings:
- Structural modifications can significantly enhance the potency against specific pathogens.
- The introduction of pyridine and sulfonamide groups increases solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide , a comparison with structurally and functionally related sulfonamide derivatives is provided below.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations from the Comparison:
Structural Complexity and Substituent Effects: The target compound combines a sulfonamide core with a pyridin-3-ylmethyl group, which may enhance solubility and target binding compared to simpler analogs like 4-cyano-N-(2-hydroxyphenyl)benzene-1-sulfonamide . Mefluidide () shares a 2,4-dimethylbenzene-sulfonamido backbone but includes a trifluoromethyl group, which likely increases metabolic stability and lipophilicity compared to the target compound’s N-methylbenzenesulfonamido group .
Biological Activities: Thiazole derivatives () exhibit confirmed antimicrobial and anticancer activities, suggesting that the pyridine and sulfonamide motifs in the target compound could similarly interact with biological targets like kinases or bacterial enzymes .
Analytical Characterization :
- Compounds in were validated using NMR, HRMS, and melting point data. The target compound would require similar analytical rigor to confirm purity and structure.
Research Implications and Gaps
- Comparative Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Experimental validation is essential to confirm hypothesized activities.
Q & A
Q. How to investigate synergistic effects with other therapeutic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
